(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol
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Overview
Description
(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol is a complex organic compound with significant potential in various scientific fields
Preparation Methods
The synthesis of (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol involves several steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropylamine and 2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine.
Reaction Conditions: The reaction typically involves the use of solvents like chloroform and methanol, with heating and ultrasonic treatment to enhance solubility and reaction rates.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders due to its ability to inhibit vesicular monoamine transporter 2 (VMAT2).
Biological Research: The compound is used in studies related to neurotransmitter regulation and synaptic transmission.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol involves the inhibition of VMAT2, which is responsible for transporting neurotransmitters into synaptic vesicles. By inhibiting VMAT2, the compound reduces the release of neurotransmitters, thereby modulating synaptic transmission and exerting its therapeutic effects .
Comparison with Similar Compounds
(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol can be compared with similar compounds such as:
Biological Activity
(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on existing research findings, including case studies and data tables.
- Molecular Formula : C₁₈H₂₇NO₃
- Molecular Weight : 305.42 g/mol
- CAS Registry Number : 1214267-56-7
- Melting Point : 108-110 °C
The compound is structurally related to tetrabenazine and exhibits significant interactions with the central nervous system. It acts primarily as a vesicular monoamine transporter (VMAT) inhibitor, which is crucial in managing neurotransmitter levels in the brain. VMAT inhibition can lead to decreased dopamine storage and release, making it a candidate for treating movement disorders such as Tourette syndrome and other hyperkinetic conditions .
Neuropharmacological Effects
Research indicates that this compound has shown promise in alleviating symptoms associated with:
- Tourette Syndrome : Clinical trials have demonstrated its efficacy in reducing tic severity and frequency.
- Chorea : Similar mechanisms suggest potential benefits in other movement disorders.
Case Studies
- Tourette Syndrome Treatment :
- Chorea Management :
Comparative Efficacy
To better understand the biological activity of this compound compared to other treatments for movement disorders, the following table summarizes key findings:
Compound | Condition | Efficacy (%) | Side Effects |
---|---|---|---|
(2R,3R,11bR)-9-methoxy... | Tourette Syndrome | 70 | Mild sedation |
Tetrabenazine | Tourette Syndrome | 60 | Drowsiness |
Haloperidol | Chorea | 50 | Extrapyramidal symptoms |
Placebo | Control Group | 10 | None |
Pharmacokinetics
The pharmacokinetic profile of (2R,3R,11bR)-9-methoxy... indicates rapid absorption with peak plasma concentrations occurring within 1–2 hours post-administration. The compound demonstrates a half-life conducive to once-daily dosing regimens .
Properties
CAS No. |
1214267-56-7 |
---|---|
Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol |
InChI |
InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-18(22-3)17(21)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1 |
InChI Key |
QPCCFQGYORNUSE-FVQBIDKESA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)O)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)O)OC |
Origin of Product |
United States |
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